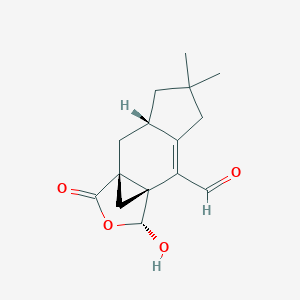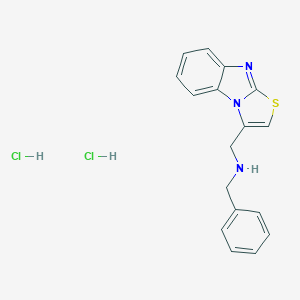
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a member of the benzimidazole family and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound has also been shown to inhibit viral replication and reduce the severity of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride has several advantages for lab experiments. It is easy to synthesize and has a high purity. The compound is also stable under normal laboratory conditions. However, one limitation is that it may exhibit toxicity at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride. One direction is to investigate its potential as a therapeutic agent in neurodegenerative diseases. Another direction is to study its mechanism of action in more detail. Additionally, further research is needed to determine its potential toxicity and side effects in vivo.
Conclusion:
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride is a synthetic compound that has shown promise as a therapeutic agent in various diseases. It exhibits anti-inflammatory, anti-cancer, and anti-viral activities and has been investigated for its potential in treating neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride involves the reaction of 2-aminobenzimidazole with 2-chloroacetonitrile and thioacetamide in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
170658-33-0 |
|---|---|
Produktname |
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride |
Molekularformel |
C17H17Cl2N3S |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
1-phenyl-N-([1,3]thiazolo[3,2-a]benzimidazol-1-ylmethyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C17H15N3S.2ClH/c1-2-6-13(7-3-1)10-18-11-14-12-21-17-19-15-8-4-5-9-16(15)20(14)17;;/h1-9,12,18H,10-11H2;2*1H |
InChI-Schlüssel |
WUIQXQFLJJFSIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC2=CSC3=NC4=CC=CC=C4N23.Cl.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC2=CSC3=NC4=CC=CC=C4N23.Cl.Cl |
Andere CAS-Nummern |
170658-33-0 |
Synonyme |
3-(Benzylaminomthyl)thiazolo(3,2-a)benzimidazole dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
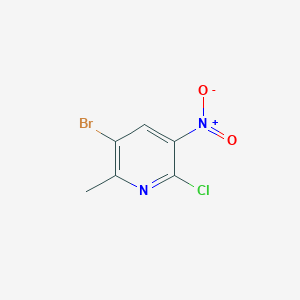
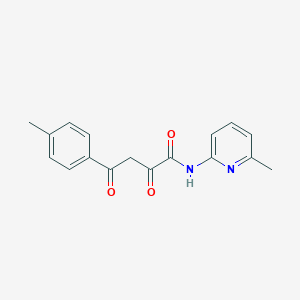
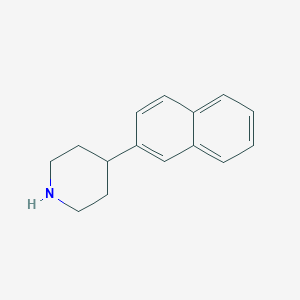
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)

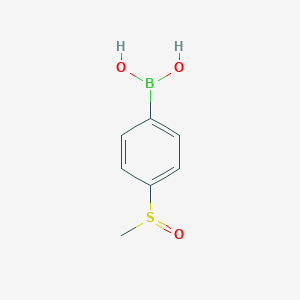
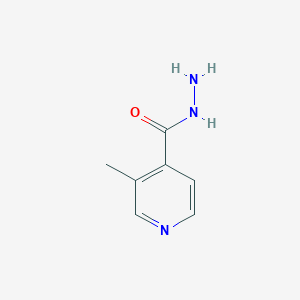
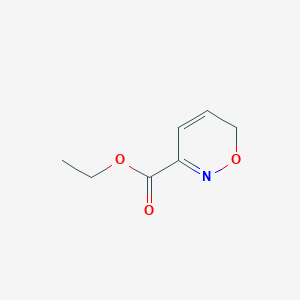
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
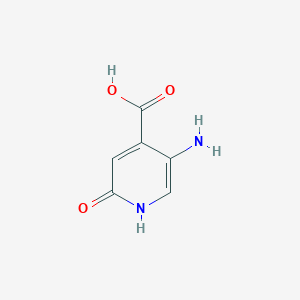
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
